molecular formula C8H8BrNO2 B14794972 2-(5-Bromo-3-methylpyridin-2-yl)acetic acid

2-(5-Bromo-3-methylpyridin-2-yl)acetic acid

Cat. No.: B14794972
M. Wt: 230.06 g/mol
InChI Key: YPPKLJCBNLEBOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromo-3-methylpyridin-2-yl)acetic acid is a chemical compound with the molecular formula C8H8BrNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom and a methyl group on the pyridine ring, along with an acetic acid moiety, makes this compound unique and of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-3-methylpyridin-2-yl)acetic acid can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This reaction typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which is then reacted with acetic anhydride in the presence of a palladium catalyst. The reaction conditions include the use of dichloromethane as a solvent and triethylamine as a base. The mixture is stirred at ambient temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-3-methylpyridin-2-yl)acetic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The methyl group can be oxidized to form different derivatives.

    Reduction Reactions: The compound can undergo reduction to form corresponding amines or alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as arylboronic acids in the presence of a palladium catalyst are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with arylboronic acids can yield various aryl derivatives of the pyridine ring.

Scientific Research Applications

2-(5-Bromo-3-methylpyridin-2-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of novel pyridine derivatives, which are of interest for their potential biological activities.

    Biology: The compound is studied for its potential use as a ligand in biochemical assays and as a building block for more complex molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-3-methylpyridin-2-yl)acetic acid involves its interaction with specific molecular targets. The bromine atom and the acetic acid moiety play crucial roles in its binding affinity and reactivity. The compound can act as a ligand, forming complexes with metal ions or interacting with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methylpyridin-3-amine: A precursor in the synthesis of 2-(5-Bromo-3-methylpyridin-2-yl)acetic acid.

    2-Amino-5-bromo-3-methylpyridine: Another derivative of pyridine with similar structural features.

    5-Bromopyridine-3-boronic acid: Used in similar cross-coupling reactions.

Uniqueness

This compound is unique due to the presence of both a bromine atom and an acetic acid moiety on the pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

2-(5-bromo-3-methylpyridin-2-yl)acetic acid

InChI

InChI=1S/C8H8BrNO2/c1-5-2-6(9)4-10-7(5)3-8(11)12/h2,4H,3H2,1H3,(H,11,12)

InChI Key

YPPKLJCBNLEBOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1CC(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.